molecular formula C21H16ClFN2O2S B6516226 1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 689754-93-6

1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6516226
CAS No.: 689754-93-6
M. Wt: 414.9 g/mol
InChI Key: JAVDLAFKBREMLN-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are of great interest in the field of organic chemistry due to their potential for pharmaceutical applications .


Molecular Structure Analysis

The compound contains a thieno[2,3-d]pyrimidine core, which is a bicyclic structure containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms). The molecule also contains various substituents, including a 2-chloro-4-fluorophenyl group and a phenyl group .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Thieno[2,3-d]pyrimidines have been reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory effects .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O2S/c1-12-13(2)28-20-18(12)19(26)25(16-6-4-3-5-7-16)21(27)24(20)11-14-8-9-15(23)10-17(14)22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVDLAFKBREMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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